molecular formula C19H18N4O2 B5508713 1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one

1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one

Cat. No.: B5508713
M. Wt: 334.4 g/mol
InChI Key: OOJLZNIWMXMKJV-UHFFFAOYSA-N
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Description

1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.14297583 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one is part of a broader class of pyrazolo[1,5-a]pyrimidines known for their significant chemical and pharmaceutical interest. These compounds, including various pyrazolo[1,5-a]pyrimidine derivatives, are recognized for their antitrypanosomal activity and have attracted widespread attention due to their beneficial properties as antimetabolites in purine biochemical reactions (Abdelriheem, Zaki, & Abdelhamid, 2017). They serve as key intermediates in the synthesis of diverse heterocyclic compounds, highlighting their versatility in medicinal chemistry and drug design.

Fluorescent Properties and Potential Applications

Research into the fluorescent properties of spiro compounds, including derivatives of pyrazolo[1,5-a]pyrimidines, has shown potential applications in new fluorescent materials. The study by Liang et al. (2017) on spiropyrazolo[3,4-b]pyridines derivatives starting from isatin, cyclic-1,3-diketone, and 3-methyl-5-aminopyrazole developed a simple and environmentally friendly synthesis method that led to compounds with acceptable yields and promising fluorescent properties (Liang, Hu, Zhou, Wu, & Lin, 2017).

Anticancer Activity

Spiro compounds derived from pyrazolo[1,5-a]pyrimidines have been evaluated for their anticancer activity. The synthesis of novel spiro[pyrazolo[4,3-d]pyrimidinones and spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones by Ismail et al. (2017) revealed that these compounds possess potential applications in medicinal chemistry, with several compounds showing anti-proliferative properties in vitro against cancer cell lines. This suggests a possible mechanism of action involving the inhibition of sirtuins (Ismail, Kuthati, Thalari, Bommarapu, Mulakayala, Chitta, & Mulakayala, 2017).

Potential Biological Activity Prediction

The study by Mejia-Gutierrez et al. (2020) on spiropyrazolo[3,4-b]pyridines and spiropyrazolo[3,4-b]pyridine-5,5'-pyrimidines assessed their interaction with molecular targets involved in various diseases and biochemical alterations in humans. This research utilized in-silico and in-vivo methods to predict the compounds' potential biological activities, showing significant interactions with the estrogen signaling pathway and suggesting the promise of these compounds in treating related conditions (Mejia-Gutierrez, Olivero-Verbel, Quiroga, Romo, Castaño, & Fierro, 2020).

Properties

IUPAC Name

1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-10-18(23-17(21-13)6-8-20-23)22-9-7-19(12-22)11-15(24)14-4-2-3-5-16(14)25-19/h2-6,8,10H,7,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJLZNIWMXMKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCC4(C3)CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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